molecular formula C10H16N2 B7890136 1,8-Diisocyanooctane

1,8-Diisocyanooctane

Cat. No.: B7890136
M. Wt: 164.25 g/mol
InChI Key: BPOLDGAHSFNTON-UHFFFAOYSA-N
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Description

1,8-Diisocyanooctane (CAS 10124-86-4), also known as octamethylene diisocyanate, is an aliphatic diisocyanate with the molecular formula C₁₀H₁₆N₂O₂ and a molecular weight of 196.25 g/mol. It features two reactive isocyanate (-NCO) groups positioned at the terminal ends of an eight-carbon alkyl chain. This compound is primarily utilized in the synthesis of polyurethanes, where it acts as a crosslinking agent, contributing to elastomers, adhesives, and coatings with enhanced flexibility and durability due to its long hydrocarbon chain .

Properties

IUPAC Name

1,8-diisocyanooctane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-11-9-7-5-3-4-6-8-10-12-2/h3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOLDGAHSFNTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCCCCCCC[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Diisocyanooctane can be synthesized through a two-step reaction process:

    Synthesis of 1,8-diaminooctane: This involves the reaction of 1,8-octanediamine with phosgene in anhydrous diethyl ether at 0°C.

    Formation of this compound: The 1,8-diaminooctane is then reacted with phosgene in anhydrous tetrahydrofuran at room temperature for 2 hours.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Scientific Research Applications

Chemical Properties and Structure

1,8-Diisocyanooctane is characterized by its two isocyanate functional groups attached to an octane backbone. The molecular formula is C8H14N2C_8H_{14}N_2, and its CAS number is 3343-00-4. The compound exhibits properties that make it suitable for various chemical reactions, particularly in polymer chemistry and as a cross-linking agent.

Synthesis of Advanced Materials

DICO has been employed in synthesizing microcapsules through supramolecular self-assembly techniques. Research has shown that microcapsules formed using DICO exhibit superior structural integrity compared to those formed with shorter-chain diamines. The flexibility imparted by the longer alkyl chain enhances the hydrophobicity and encapsulation efficiency of the microcapsules.

Case Study: Microencapsulation

  • Method : DICO was used in combination with cyclohexyl isocyanate to create microcapsules.
  • Results : The microcapsules exhibited spheroidal shapes and effective oil encapsulation, demonstrating the compound's ability to form robust structures under varying conditions .
PropertyDICO Microcapsules1,6-Diaminohexane Microcapsules
ShapeSpheroidalNeedle-like
Size2-10 μmVariable
StabilityHighModerate

Pharmaceutical Applications

DICO serves as an important intermediate in pharmaceutical synthesis. Its ability to participate in various chemical reactions allows for the production of complex molecules necessary for drug development.

Case Study: Synthesis of Bis-Functionalized Derivatives

  • Method : A solvent-free approach was utilized to synthesize bis-functionalized derivatives of 1,8-diaminooctane.
  • Findings : The optimal conditions involved moderate temperatures, resulting in high yields of functionalized products that can be further utilized in drug formulations .

Agrochemical Development

The compound is also significant in agrochemical applications, particularly in developing crop protection agents. Its reactivity allows it to be incorporated into formulations that enhance the efficacy and stability of agrochemicals.

Application Overview

  • Role : Acts as a building block for developing herbicides and pesticides.
  • Benefits : Improves the performance and longevity of active ingredients in agricultural products .

Material Science Innovations

In material science, DICO's unique properties facilitate its use as a cross-linking agent in polymer chemistry. This application enhances the mechanical properties and thermal stability of polymers.

Case Study: Polymer Cross-Linking

  • Application : DICO was used to cross-link polyurethanes, resulting in materials with improved tensile strength and thermal resistance.
  • Impact : The modified polymers showed enhanced durability under stress conditions, making them suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 1,8-Diisocyanooctane involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of urethanes, ureas, and other derivatives. The molecular targets include hydroxyl and amino groups in various substrates, enabling the compound to modify and cross-link different molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexamethylene Diisocyanate (HDI)

Hexamethylene diisocyanate (HDI, CAS 822-06-0) is a six-carbon aliphatic diisocyanate with the formula C₈H₁₂N₂O₂ (molecular weight: 168.14 g/mol ). Key differences include:

  • Chain Length and Flexibility: HDI’s shorter chain results in stiffer polyurethane products compared to the more flexible polymers derived from 1,8-diisocyanooctane.
  • Volatility: HDI’s lower molecular weight contributes to higher volatility (boiling point: ~255°C), whereas this compound’s longer chain likely reduces volatility, though exact data are unavailable .
  • Applications: HDI is widely used in automotive coatings and UV-resistant finishes, while this compound is favored for specialized elastomers requiring greater chain mobility .

1,8-Octanediol and 1,8-Dibromooctane

  • 1,8-Octanediol (CAS 629-41-4): A diol used in polyester synthesis. Unlike diisocyanates, it reacts with dicarboxylic acids rather than polyols, yielding less flexible polymers .
  • 1,8-Dibromooctane (CAS 4549-32-0): A dihalide employed in nucleophilic substitutions. Its reactivity diverges sharply from diisocyanates, forming carbon-carbon bonds instead of urethane linkages .

Other Aliphatic Diisocyanates

  • Tetramethylene Diisocyanate (4-carbon chain): Produces rigid polymers but is less common due to handling challenges.
  • Dodecamethylene Diisocyanate (12-carbon chain): Offers extreme flexibility but suffers from reduced reactivity and higher viscosity.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS RN Key Applications Toxicity Profile
This compound C₁₀H₁₆N₂O₂ 196.25 10124-86-4 Flexible polyurethanes, adhesives Respiratory sensitizer
Hexamethylene diisocyanate C₈H₁₂N₂O₂ 168.14 822-06-0 Automotive coatings, UV finishes Severe respiratory hazard
1,8-Octanediol C₈H₁₈O₂ 146.22 629-41-4 Polyesters, plasticizers Low toxicity
1,8-Dibromooctane C₈H₁₆Br₂ 295.03 4549-32-0 Crosslinking agent, organic synthesis Skin/eye irritant

Biological Activity

1,8-Diisocyanooctane (DICO) is a compound that has garnered attention in various fields of research due to its unique chemical structure and biological activity. The compound is characterized by two isocyanate functional groups attached to an octane backbone, which contributes to its reactivity and potential applications in medicinal chemistry and materials science.

Antibacterial Properties

Research has indicated that derivatives of isocyanate compounds, including DICO, exhibit significant antibacterial activity. A study highlighted the synthesis of linear guanidine derivatives, where it was found that certain oligomers derived from similar structures displayed potent antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 8 µg/mL, indicating strong bactericidal activity without hemolytic effects .

Mitophagy Induction

Another area of interest is the role of DICO in promoting mitophagy, a process crucial for cellular health and longevity. A prototypic member of the diamine family, 1,8-diaminooctane (which shares structural similarities with DICO), was shown to enhance mitophagy and protect against oxidative stress in various cellular models. This compound surpassed spermidine in its ability to induce mitophagy, suggesting that DICO or its analogs may have therapeutic potential in age-related diseases such as Alzheimer's and Parkinson's .

Chemiresistive Sensing

DICO has also been investigated for its chemiresistive properties when used in composite materials. A study explored the use of 1,8-diaminooctane in conjunction with indium tin oxide (ITO) nanoparticles, demonstrating improved sensing capabilities for volatile organic compounds (VOCs). The interactions between the nanoparticles and the diamine resulted in enhanced chemiresistive responses, indicating potential applications in sensor technology .

Table: Summary of Biological Activities

Activity Description Reference
Antibacterial ActivitySignificant activity against both Gram-positive and Gram-negative bacteria
Mitophagy InductionEnhances mitophagy and protects against oxidative stress
Chemiresistive SensingImproved sensing capabilities for VOCs when combined with ITO nanoparticles

Case Study: Antibacterial Efficacy

In a focused study on the antibacterial properties of similar compounds, researchers synthesized various oligomers from linear guanidine derivatives. The study revealed that symmetric isomers exhibited greater antibacterial efficacy compared to asymmetric counterparts. The most potent compound demonstrated broad-spectrum activity against clinically relevant pathogens, making it a candidate for further development as an antibacterial agent .

Case Study: Mitophagy and Aging

A study involving Caenorhabditis elegans demonstrated that 1,8-diaminooctane could significantly extend lifespan and healthspan by promoting mitochondrial autophagy. This finding suggests that DICO or its derivatives could be pivotal in developing therapies aimed at enhancing cellular resilience against age-related decline .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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